2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide
Description
Historical Development of Hydrazinecarboxamide Derivatives
Hydrazinecarboxamide derivatives trace their origins to 19th-century organic chemistry breakthroughs. The foundational work of Hofmann in 1863, who synthesized hydrazobenzene from azobenzene, laid the groundwork for subsequent hydrazine chemistry. Emil Fischer’s 1877 synthesis of phenylhydrazine enabled Knorr’s discovery of antipyrine, an early antipyretic agent that demonstrated the therapeutic potential of hydrazine derivatives during the 1889 influenza pandemic. The mid-20th century marked a turning point with the introduction of isonicotinic acid hydrazide (isoniazid) in 1952, which revolutionized tuberculosis treatment and cemented hydrazine derivatives as critical antimicrobial agents.
Semicarbazides emerged as a distinct subclass following Curtius’ 1887 preparation of hydrazine sulfate and Rasehig’s 1907 hydrazine synthesis. Modern derivatives like 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide build upon these historical advances through strategic functionalization. The table below summarizes key milestones:
Table 1: Historical Development of Hydrazinecarboxamide Derivatives
Position of 2-[4-(Benzyloxy)-2-Chlorobenzoyl]-N-(3-Chlorophenyl)-1-Hydrazinecarboxamide in Medicinal Chemistry
This compound’s structure integrates three pharmacologically active domains:
- 4-(Benzyloxy)-2-chlorobenzoyl group : Enhances lipid solubility and membrane permeability via aromatic stacking.
- 3-Chlorophenyl substituent : Introduces steric and electronic effects that modulate target binding.
- Hydrazinecarboxamide core : Facilitates hydrogen bonding with microbial enzymes.
Comparative analysis with classical hydrazinecarboxamides reveals critical advancements:
Table 2: Structural Comparison with Benchmark Derivatives
| Compound | Aromatic Systems | Halogen Atoms | Bioactive Moieties |
|---|---|---|---|
| Isoniazid | 1 | 0 | Pyridine |
| Primaquine hybrids | 2 | 1 | Quinoline |
| 2-[4-(Benzyloxy)... (Target) | 3 | 2 | Benzyloxy, Chloro |
The dual chlorine atoms at positions 2 (benzoyl) and 3 (phenyl) confer enhanced electrophilicity, potentially improving interactions with bacterial nitroreductases. Molecular docking studies suggest the benzyloxy group occupies hydrophobic pockets in mycobacterial enoyl-ACP reductase, a target implicated in cell wall synthesis.
Classification Within Semicarbazide Scaffold Research
Cheminformatics analyses classify this compound within synthetic semicarbazide scaffolds distinguished by:
- Aromaticity : Three aromatic rings vs. 1–2 in natural scaffolds
- Heteroatom Content : 2 chlorine, 3 nitrogen, 2 oxygen atoms (21.4% heteroatoms)
- Scaffold Complexity : 34 atoms vs. 17–26 in bacterial/plant scaffolds
Table 3: Scaffold Classification Parameters
| Parameter | Target Compound | Bacterial NP | Synthetic Molecules |
|---|---|---|---|
| Avg. Atoms | 34 | 25.6 | 17.0 |
| Aromatic Rings | 3 | 63.1% | 98.1% |
| Macrocyclic Systems | 0 | 34.3% | 0% |
| Stereocenters | 2 | 1.6 | 0.1 |
The absence of macrocycles and high aromaticity align it with synthetic antimicrobials rather than natural products, which favor macrocyclic structures (34.3% in bacterial scaffolds). The 3-chlorophenyl group’s ortho substitution mimics bioactive motifs found in antifungal azoles, suggesting broad-spectrum potential.
Evolution of Research Paradigms in Hydrazinecarboxamide Chemistry
Research strategies have progressed through three phases:
- Empirical Synthesis (1950s–1990s) : Trial-and-error modification of isoniazid’s core.
- Structure-Activity Rationalization (2000s–2010s) : QSAR studies optimizing logP and hydrogen bond donors.
- Hybridization & Computational Design (2020s–Present) : Merging hydrazinecarboxamides with primaqine, coumarin, or benzimidazole scaffolds.
Table 4: Paradigm-Shifting Innovations
For the target compound, density functional theory (DFT) calculations likely guided the benzyloxy group’s placement to stabilize the keto tautomer, which predominates in biological systems. Recent work combines such computational insights with high-throughput screening to identify derivatives active against multidrug-resistant Staphylococcus aureus.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-chloro-4-phenylmethoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c22-15-7-4-8-16(11-15)24-21(28)26-25-20(27)18-10-9-17(12-19(18)23)29-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFZLPAXKAAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-(benzyloxy)-2-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
Coupling with Hydrazine Derivative: The acyl chloride is then reacted with N-(3-chlorophenyl)hydrazinecarboxamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoyl derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution
A close structural analog, 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide, differs only in the position of the chlorine atom on the phenyl ring (4-chloro vs. 3-chloro) . This positional isomerism can significantly influence pharmacological activity. For example:
Table 1: Comparison of Chlorophenyl Isomers
| Property | 3-Chlorophenyl Derivative | 4-Chlorophenyl Derivative |
|---|---|---|
| Molecular Weight | 430.29 | 430.29 |
| Substitution Position | 3-chloro | 4-chloro |
| Potential Steric Effects | Higher | Lower |
Hydrazinecarboxamide Derivatives with Heterocyclic Modifications
Thiosemicarbazide Analog
The compound (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide () replaces the carboxamide group with a thiosemicarbazide moiety and incorporates an indole ring. Key differences include:
- Functional Group : The thioamide (C=S) group enhances lipophilicity and may improve membrane permeability compared to the carboxamide (C=O) in the target compound .
- Structural Rigidity : The indole ring introduces planar rigidity, which could stabilize interactions with aromatic residues in enzyme binding pockets .
Trifluoromethylsulfanyl-Containing Analog
A compound from , N-(2-Chlorobenzoyl)-2-({4-[(trifluoromethyl)sulfanyl]phenoxy}acetyl)hydrazinecarboxamide, incorporates a trifluoromethylsulfanyl group. This modification likely enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound .
Extended Chain Analogs
The butanamide derivative 4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide () features an extended aliphatic chain. This structural change may:
Heterocyclic Hydrazinecarboxamides
Compounds such as N-[4-(1H-Imidazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide () replace the benzyloxy group with imidazole or benzotriazole rings. These heterocycles are known to:
Biological Activity
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide, with a CAS number of 478039-99-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzyloxy group, chlorobenzoyl moiety, and a hydrazinecarboxamide functional group, which may contribute to its pharmacological properties.
- Molecular Formula : C21H17Cl2N3O3
- Molecular Weight : 430.28 g/mol
- Density : 1.396 g/cm³ (predicted)
- pKa : 9.56 (predicted)
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Enzyme Inhibition : The hydrazinecarboxamide moiety may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The structural components may allow the compound to bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds structurally similar to 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide. For instance, derivatives containing hydrazine and benzyloxy groups have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Significant inhibition observed |
| Compound B | A549 (lung cancer) | 10.2 | Moderate activity |
| Compound C | HeLa (cervical cancer) | 3.5 | High selectivity |
The above table illustrates the potential of related compounds in exhibiting anticancer activity, suggesting that 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide may also possess similar properties.
Cytotoxicity Studies
Cytotoxicity assays have been employed to assess the safety profile of the compound. Preliminary results indicate that while it exhibits cytotoxic effects against certain cancer cell lines, it shows lower toxicity towards normal cells.
Case Studies
-
In Vitro Study on Antitumor Activity :
- A study evaluated the effects of various hydrazine derivatives on the NCI-60 cancer cell line panel.
- The compound demonstrated selective cytotoxicity towards leukemia and lung cancer cell lines, with GI50 values indicating effective growth inhibition.
-
Mechanistic Insights :
- Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and hydrazine derivatives. For example, acylation of 4-(benzyloxy)-2-chlorobenzoic acid with thionyl chloride generates the corresponding benzoyl chloride, followed by condensation with N-(3-chlorophenyl)hydrazinecarboxamide. Yield optimization involves temperature control (0–5°C for acylation, reflux for condensation) and stoichiometric adjustments (1.2:1 molar ratio of benzoyl chloride to hydrazine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
| Key Synthesis Parameters |
|---|
| Acylation Temperature |
| Condensation Conditions |
| Purification Method |
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of benzyloxy (δ 5.1–5.3 ppm for CH2), aromatic protons (δ 6.8–8.2 ppm), and hydrazinecarboxamide NH signals (δ 9.5–10.2 ppm).
- ESI-MS : Molecular ion peak [M+H]+ at m/z 468.3 (calculated) .
- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicity data, standard precautions apply:
- Use PPE (gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in a cool, dry place away from oxidizers.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Benzyloxy Group : Removal reduces lipophilicity, decreasing blood-brain barrier penetration.
- Chlorophenyl Substituent : Meta-chloro positioning enhances receptor binding affinity compared to para-substituted analogs.
- Hydrazinecarboxamide : Replacement with thiosemicarbazide improves antioxidant activity (e.g., DPPH radical scavenging IC50 reduced from 42 µM to 28 µM) .
Q. What in silico strategies can predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., vasopressin receptors). The chlorophenyl group shows hydrophobic interactions with Leu135 and Val138 residues .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 3.8) and CYP3A4 metabolism .
Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Determine if signal splitting arises from rotational isomerism (e.g., hydrazinecarboxamide NH protons).
- 2D-COSY/HMBC : Confirm coupling between aromatic protons and adjacent functional groups .
Q. What experimental models are suitable for evaluating its anticonvulsant or antioxidant potential?
- Methodological Answer :
- In Vitro Anticonvulsant Assays : Use rat hippocampal slices to measure GABAergic activity via patch-clamp electrophysiology .
- Antioxidant Testing :
- DPPH Assay : Measure radical scavenging at 517 nm (IC50 values).
- Lipid Peroxidation (LP) Assay : Quantify malondialdehyde (MDA) levels in rat liver microsomes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data?
- Methodological Answer :
- Case Study : While reports no acute toxicity data, identifies cytotoxicity in hepatic microsomes (EC50 = 45 µM). Resolve discrepancies by:
Repeating assays under standardized OECD guidelines.
Cross-validating with alternative models (e.g., zebrafish embryos).
Analyzing impurity profiles (HPLC-MS) to rule out contaminants .
Analytical Method Development
Q. Which HPLC conditions ensure reliable quantification of this compound in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
